molecular formula C4H9NSSi B1198659 (Trimethylsilyl)isothiocyanate CAS No. 2290-65-5

(Trimethylsilyl)isothiocyanate

Cat. No. B1198659
CAS RN: 2290-65-5
M. Wt: 131.27 g/mol
InChI Key: XLTUPERVRFLGLJ-UHFFFAOYSA-N
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Description

Trimethylsilyl isothiocyanate (TMSNCS) is used as a derivatizing reagent during the synthesis of amino acid thiohydantoins. It participates in ring opening reaction of N-substituted aziridines and cyclohexene oxide .


Synthesis Analysis

TMSNCS is an efficient reagent for the one-pot synthesis of mercapto-1,2,4-triazoles . It also plays a significant role in the reactions of trimethylsilyl isocyanate with alcohols and phenols .


Molecular Structure Analysis

The molecular weight of TMSNCS is 131.271. The IUPAC Standard InChI is InChI=1S/C4H9NSSi/c1-7(2,3)5-4-6/h1-3H3 and the IUPAC Standard InChIKey is XLTUPERVRFLGLJ-UHFFFAOYSA-N. The CAS Registry Number is 2290-65-5 .


Chemical Reactions Analysis

TMSNCS is an ambident nucleophile, able to react with various alkyl halides, acetals, aldehydes, unsaturated compounds, aziridines, oxiranes, polycyclic aromatic hydrocarbons, and acetylated hexoses to form either thiocyanate or isothiocyanate structures . It also reacts with fullerene-mixed peroxide C60(O)(OOtBu)4 to yield isothiocyanate derivative C60(NCS)(OH)(OOtBu)4 .


Physical And Chemical Properties Analysis

TMSNCS has a molecular weight of 131.271. The IUPAC Standard InChI is InChI=1S/C4H9NSSi/c1-7(2,3)5-4-6/h1-3H3 and the IUPAC Standard InChIKey is XLTUPERVRFLGLJ-UHFFFAOYSA-N. The CAS Registry Number is 2290-65-5 .

Scientific Research Applications

Heterocycle Synthesis

TMSNCS is highly valued in the synthesis of heterocycles . Its ability to participate in various reactions makes it a versatile reagent, especially in creating diverse heterocyclic structures. The compound’s moderated toxicity, chemical stability, and high tolerance with other functional groups make it a preferred choice in laboratory settings.

Thiocyanation and Isothiocyanation Reactions

The reagent is commonly used for thiocyanation and isothiocyanation reactions . These processes are crucial for introducing thiocyanate or isothiocyanate groups into molecules, which can be pivotal in the development of pharmaceuticals and agrochemicals.

Derivatization of Amino Acids

In biochemistry, TMSNCS serves as a derivatizing agent during the synthesis of amino acid thiohydantoins . This application is particularly important for peptide sequencing and protein identification, providing a method for analyzing amino acid composition.

Ring-Opening Reactions

TMSNCS is involved in the ring-opening reactions of N-substituted aziridines and cyclohexene oxide . These reactions are significant in the synthesis of more complex molecules and can lead to the development of new compounds with potential applications in medicinal chemistry.

Mercapto-1,2,4-triazoles Formation

The compound is used in a one-step method to prepare mercapto-1,2,4-triazoles, which is favored on an industrial scale due to its high efficiency and non-constraining conditions . This synthesis is valuable for producing compounds used in various chemical industries.

Ambident Nucleophile Reactions

As an ambident nucleophile, TMSNCS can react with a variety of substrates, including alkyl halides, acetals, aldehydes, and unsaturated compounds, to form either thiocyanate or isothiocyanate structures . This property is exploited in organic synthesis to introduce functional groups that can further react to form more complex molecules.

Mechanism of Action

Target of Action

Trimethylsilyl isothiocyanate (TMSNCS) is an organosilicon compound that contains an isothiocyanate group . It is an ambident nucleophile, able to react with various alkyl halides, acetals, aldehydes, unsaturated compounds, aziridines, oxiranes, polycyclic aromatic hydrocarbons, and acetylated hexoses . These compounds are the primary targets of TMSNCS.

Mode of Action

TMSNCS interacts with its targets through nucleophilic substitution reactions. As a sulfur nucleophile, TMSNCS substitutes for halides on a range of alkyl substrates, giving alkyl thiocyanates . As a nitrogen nucleophile, TMSNCS adds across the carbonyl group of aldehydes and substitutes isothiocyanate for one of the ether groups on acetals via acid-catalyzed processes .

Biochemical Pathways

The biochemical pathways affected by TMSNCS are primarily those involving the compounds it targets. For example, it can react with alkyl halides to form alkyl thiocyanates . It can also add across the carbonyl group of aldehydes and substitute isothiocyanate for one of the ether groups on acetals . These reactions can lead to changes in the structures and functions of these compounds, affecting their downstream biochemical pathways.

Result of Action

The molecular and cellular effects of TMSNCS’s action depend on the specific reactions it undergoes with its targets. For example, the formation of alkyl thiocyanates could potentially alter the properties of the alkyl compounds . Similarly, the substitution of isothiocyanate for an ether group on acetals could change the properties of the acetals .

Action Environment

The action, efficacy, and stability of TMSNCS can be influenced by various environmental factors. For instance, the presence of other reactive compounds could compete with TMSNCS for its targets, potentially affecting its efficacy. Additionally, factors such as temperature and pH could influence the rate and extent of the reactions involving TMSNCS .

Safety and Hazards

TMSNCS is toxic if swallowed, inhaled, or in contact with skin. It is a flammable liquid and vapor. It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

There are several papers that discuss the potential applications and future directions of TMSNCS. For example, a paper on ResearchGate discusses the versatility of TMSNCS as a reagent, especially in heterocycle synthesis . Another paper discusses the use of TMSNCS for the one-pot synthesis of mercapto-1,2,4-triazoles . These papers provide a good starting point for understanding the potential future directions of TMSNCS research.

properties

IUPAC Name

isothiocyanato(trimethyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NSSi/c1-7(2,3)5-4-6/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLTUPERVRFLGLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NSSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4062307
Record name Isothiocyanatotrimethylsilane
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Molecular Weight

131.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trimethylsilyl isothiocyanate

CAS RN

2290-65-5
Record name Isothiocyanatotrimethylsilane
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Record name Trimethylsilylisothiocyanate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silane, isothiocyanatotrimethyl-
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Record name Isothiocyanatotrimethylsilane
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Record name Trimethylsilyl isothiocyanate
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Record name Trimethylsilyl isothiocyanate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Trimethylsilyl)isothiocyanate
Reactant of Route 2
(Trimethylsilyl)isothiocyanate
Reactant of Route 3
(Trimethylsilyl)isothiocyanate

Q & A

Q1: What is the molecular formula and weight of (Trimethylsilyl)isothiocyanate?

A1: The molecular formula of (Trimethylsilyl)isothiocyanate is C4H9NSSi, and its molecular weight is 131.28 g/mol.

Q2: What spectroscopic data is available for (Trimethylsilyl)isothiocyanate?

A2: (Trimethylsilyl)isothiocyanate has been characterized using various spectroscopic techniques. One study employed electron diffraction to determine its molecular structure. [] NMR spectroscopy, particularly 13C NMR, has been used to confirm the formation and study the decomposition of (Trimethylsilyl)isothiocyanate derivatives. [] Additionally, mass spectrometry data is often used to analyze the products of reactions involving (Trimethylsilyl)isothiocyanate. [, , ]

Q3: What is the primary mode of action of (Trimethylsilyl)isothiocyanate in chemical reactions?

A3: (Trimethylsilyl)isothiocyanate acts primarily as an electrophilic reagent, with the carbon atom of the isothiocyanate group (NCS) being the electrophilic center. It readily reacts with nucleophiles, such as amines, alcohols, and thiols, to form a variety of nitrogen- and sulfur-containing compounds.

Q4: How does (Trimethylsilyl)isothiocyanate enable the synthesis of thiocyanates?

A4: While (Trimethylsilyl)isothiocyanate primarily forms isothiocyanates, it can also lead to thiocyanates. The reaction of organic halides with (Trimethylsilyl)isothiocyanate can produce both thiocyanates and isothiocyanates. The ratio of these isomers depends on the reaction conditions and the nature of the organic halide. []

Q5: Can you elaborate on the use of (Trimethylsilyl)isothiocyanate in heterocycle synthesis?

A5: (Trimethylsilyl)isothiocyanate is a valuable reagent in the synthesis of various heterocycles, particularly nitrogen and sulfur-containing rings. For example, it reacts with 2-aza-1,3-dienes to yield 1,2-dihydropyrimidine-4(3H)-thiones, which can be further transformed into 1H-1,4-diazepine-7(6H)-thiones. [] Additionally, it facilitates the synthesis of 2-aminothiazoles via multicomponent reactions with α-bromocarbonyl compounds and amines. []

Q6: What are some examples of difunctionalization reactions involving (Trimethylsilyl)isothiocyanate?

A6: (Trimethylsilyl)isothiocyanate participates in alkene difunctionalization reactions when combined with hypervalent iodine reagents like 1-chloro-1,2-benziodoxol-3-(1H)-one (1). This combination enables chlorothiocyanation, where chlorine adds to the benzylic position and the thiocyanate group adds to the terminal carbon of the alkene. []

Q7: How is (Trimethylsilyl)isothiocyanate used in peptide chemistry?

A7: (Trimethylsilyl)isothiocyanate is employed in C-terminal peptide sequencing. It reacts with the carboxyl group of the C-terminal amino acid to form a peptidylthiohydantoin, which can then be cleaved to identify the amino acid. [, ] This method has proven valuable in analyzing peptides like Schizophrenia-related peptide (Thr-Val-Leu). []

Q8: What is the role of (Trimethylsilyl)isothiocyanate in synthesizing fullerene derivatives?

A8: (Trimethylsilyl)isothiocyanate reacts with fullerene epoxide C60(O)(OOtBu)4, leading to the formation of the isothiocyanate derivative C60(NCS)(OH)(OOtBu)4. This derivative can be further transformed into a fullerene-fused tetrahydrothiazolidin-2-one ring using alumina. []

Q9: Have there been any computational studies on (Trimethylsilyl)isothiocyanate?

A9: Density functional theory (DFT) calculations were employed to study the mechanism of conjugate isothiocyanation of enones with (Trimethylsilyl)isothiocyanate. These calculations provided insights into the competing cationic and anionic pathways, highlighting the role of protic solvents in accelerating the reaction. []

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